molecular formula C17H17ClN2O B11561862 3-chloro-N'-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide

3-chloro-N'-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide

Cat. No.: B11561862
M. Wt: 300.8 g/mol
InChI Key: UJHKHCYNFDTKGN-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a benzohydrazide moiety substituted with a 3-chloro group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides, depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 3-chloro-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide
  • 3-chloro-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide

Uniqueness

3-chloro-N’-[(1Z)-1-(4-ethylphenyl)ethylidene]benzohydrazide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

3-chloro-N-[(Z)-1-(4-ethylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C17H17ClN2O/c1-3-13-7-9-14(10-8-13)12(2)19-20-17(21)15-5-4-6-16(18)11-15/h4-11H,3H2,1-2H3,(H,20,21)/b19-12-

InChI Key

UJHKHCYNFDTKGN-UNOMPAQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N\NC(=O)C2=CC(=CC=C2)Cl)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.